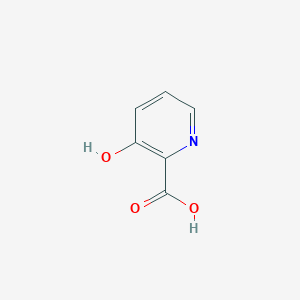

3-Hydroxypicolinic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

3-Hydroxypicolinsäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Umwandlung von L-Lysin in 3-Hydroxypicolinsäure unter Verwendung einer L-Lysin-2-Aminotransferase, einer zweikomponentigen Monooxygenase und einer FAD-abhängigen Dehydrogenase . Eine andere Methode beinhaltet die Reaktion von Picolinsäure mit Hydroxylierungsmitteln unter bestimmten Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Hydroxypicolinsäure erfolgt typischerweise durch chemische Synthesemethoden, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um das Endprodukt in der gewünschten Form zu erhalten .

Analyse Chemischer Reaktionen

Bromination-Rearrangement from Furan Derivatives

A patented method (US9353060B2) synthesizes 3-HPA derivatives via bromination-rearrangement of furan-2-yl aminoacetate hydrohalide salts:

-

Key reactants : Alkyl 2-amino-2-(furan-2-yl)acetate hydrohalide salts (Formula B)

-

Bromination agent : Bromine (4 molar equivalents) or alternatives like N-bromosuccinimide

-

Conditions :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Bromination | Br₂, NaOAc, H₂O/MeOH | 4,6-Dibromo-3-hydroxypicolinate ester | Not specified |

| Isolation | Filtration, crystallization | Purified ester | Purity: 50–99% |

This route produces 4,6-dibromo-3-hydroxypicolinate esters, which are hydrolyzed to 3-HPA derivatives under acidic conditions .

Cyano-Amination Pathway from Furfural

Another patent (US9475771B2) describes 3-HPA synthesis via cyano-amination of furfural derivatives:

-

Key steps :

Biosynthetic Pathway from L-Lysine

An in vitro study reconstituted the enzymatic pathway for 3-HPA biosynthesis:

-

Enzymes involved :

| Substrate | Enzyme | Product | Cofactors |

|---|---|---|---|

| L-Lysine | L-Lysine 2-aminotransferase | P2C | α-Ketoglutarate |

| P2C | Monooxygenase | 3-Hydroxy-dihydropicolinic acid | NADPH, O₂ |

| 3-Hydroxy-dihydropicolinic acid | Dehydrogenase | 3-HPA | FAD |

This pathway avoids direct hydroxylation of picolinic acid, instead relying on intermediate hydroxylation and tautomerization .

Esterification and Hydrolysis

-

Ester formation : 3-HPA reacts with alcohols (e.g., methanol) under acidic conditions (HCl, H₂SO₄) to form esters like methyl 3-hydroxypicolinate .

-

Hydrolysis : Esters are cleaved in aqueous acidic or basic media to regenerate 3-HPA.

Bromination

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

3-HPA is widely used as a matrix in MALDI mass spectrometry, particularly for the analysis of biomolecules such as oligonucleotides and proteins. Its ability to facilitate the desorption and ionization of large biomolecules makes it a preferred choice over other matrices.

- Performance Comparison : Studies have shown that 3-HPA provides a good signal-to-noise ratio for various nucleic acids and proteins, although it is often compared unfavorably to picolinic acid for certain oligonucleotides .

| Matrix | Application | Performance |

|---|---|---|

| This compound | Oligonucleotide analysis | Effective but less than picolinic acid |

| Picolinic Acid | Oligonucleotide analysis | Superior performance across all types |

Biochemical Research

Role in Drug Development

3-HPA has been identified as a key intermediate in the biosynthesis of various bioactive compounds. Its derivatives have shown potential in the development of novel pharmaceuticals, particularly in antibiotic research.

- Case Study : Research on actinobacteria has demonstrated that derivatives of 3-HPA can be utilized to produce new compounds with cytotoxic activity against cancer cell lines . This highlights its potential role as a precursor in drug synthesis.

Photochemical Applications

Photo-Switching Properties

Research has explored the photo-switching properties of 3-HPA derivatives, revealing their potential use in photonic devices. The compound's ability to undergo excited-state intramolecular proton transfer (ESIPT) makes it suitable for applications in molecular switches.

- Findings : A study indicated that specific chemical substitutions on the 3-HPA structure enhance its thermal stability and facilitate faster switching processes, which is critical for developing efficient molecular photoswitches .

Environmental Science

Fluorescence Studies

3-HPA has been employed in fluorescence excitation-emission matrix studies to analyze organic matter in environmental samples. Its fluorescence properties allow for the detection of specific spectral bands related to various environmental conditions.

Wirkmechanismus

The mechanism of action of 3-Hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound is known to participate in the biosynthesis of bacterial secondary metabolites. The enzymatic mechanism underlying its biosynthesis involves the conversion of L-lysine to this compound through a series of hydroxylation and tautomerization steps .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxypicolinsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Picolinsäure: Ein Vorläufer von 3-Hydroxypicolinsäure mit ähnlichen Strukturmerkmalen.

2-Hydroxypyridin-3-carbonsäure: Ein weiteres hydroxyliertes Derivat der Picolinsäure mit unterschiedlichen Eigenschaften.

3-Hydroxy-2-pyridincarbonsäure: Eine Verbindung mit ähnlichen funktionellen Gruppen, aber unterschiedlicher Reaktivität.

Die Einzigartigkeit von 3-Hydroxypicolinsäure liegt in ihrem spezifischen Hydroxylierungsmuster und ihren Anwendungen in der MALDI-Massenspektrometrie .

Biologische Aktivität

3-Hydroxypicolinic acid (3-HPA), also known as 3-hydroxypyridine-2-carboxylic acid, is a derivative of picolinic acid and belongs to the class of pyridinecarboxylic acids. It has garnered attention in various fields, including medicinal chemistry, biochemistry, and environmental science, due to its diverse biological activities and potential applications.

- Chemical Formula : CHNO

- Molecular Weight : 139.11 g/mol

- CAS Registry Number : 874-24-8

- SMILES Notation : OC(=O)C1=C(O)C=CC=N1

Biological Activities

3-HPA exhibits a range of biological activities that are significant for both therapeutic and research applications. These include:

- Antimicrobial Activity : Studies have shown that 3-HPA possesses antimicrobial properties against various pathogens, including bacteria and fungi. It has been utilized in formulations aimed at combating infections caused by resistant strains .

- Neuroprotective Effects : Research indicates that 3-HPA may offer neuroprotective benefits, potentially through the modulation of neuroinflammatory pathways and oxidative stress responses .

- Role in Metabolism : As a key metabolite in the biosynthesis of certain bacterial secondary metabolites, 3-HPA is involved in metabolic pathways that could be engineered for the production of novel compounds .

The mechanisms underlying the biological activities of 3-HPA are multifaceted:

- Antioxidant Properties : 3-HPA has been demonstrated to scavenge free radicals, thereby reducing oxidative stress in cells .

- Modulation of Signaling Pathways : It interacts with various signaling pathways, including those related to apoptosis and inflammation. For instance, it may influence NF-κB signaling and MAPK/ERK pathways, which are crucial in cellular responses to stress and inflammation .

- Enzymatic Activity : The compound plays a role in enzymatic reactions involving L-lysine conversion through specific enzymes such as L-lysine 2-aminotransferase and FAD-dependent dehydrogenases .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of 3-HPA against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains.

- Neuroprotection in Animal Models :

Data Tables

Eigenschaften

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRARRAHGNDUELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236320 | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-24-8 | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7XP64JR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.